2-{4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-5-yl}ethan-1-amine dihydrochloride
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Overview
Description
2-{4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-5-yl}ethan-1-amine dihydrochloride is a chemical compound with a complex structure that includes a pyrrolo[3,4-d][1,3]thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-5-yl}ethan-1-amine dihydrochloride typically involves multiple steps, starting with the formation of the pyrrolo[3,4-d][1,3]thiazole core. One common method involves the cyclization of appropriate precursors under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and may involve heating to promote the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize by-products and ensure the safety of the production environment. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-{4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-5-yl}ethan-1-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-[{{{CITATION{{{_1{Synthesis and biological evaluation of new 1,3,4-thiadiazole ...](https://link.springer.com/article/10.1007/s00706-022-02967-z).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions can produce amines or alcohols
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-{4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-5-yl}ethan-1-amine dihydrochloride may be used to study biological processes or as a tool in molecular biology experiments.
Medicine: This compound has potential applications in medicinal chemistry, where it could be used as a lead compound for the development of new drugs. Its biological activity may be explored for therapeutic purposes.
Industry: In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, or as a reagent in various chemical processes.
Mechanism of Action
The mechanism by which 2-{4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-5-yl}ethan-1-amine dihydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be determined by the specific biological system being studied.
Comparison with Similar Compounds
Thiazole derivatives: These compounds share the thiazole ring structure and may have similar biological activities.
Pyrrolo[3,4-d]thiazole derivatives: These compounds have a similar core structure and may exhibit comparable chemical properties.
Uniqueness: 2-{4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-5-yl}ethan-1-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the amine group, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
2624140-74-3 |
---|---|
Molecular Formula |
C7H13Cl2N3S |
Molecular Weight |
242.2 |
Purity |
95 |
Origin of Product |
United States |
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